N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide

Type 2 Diabetes Insulin Signaling Protein Tyrosine Phosphatase

Sourcing an unsubstituted benzenesulfonamide baseline for Type 2 diabetes PTP-1B SAR studies is challenging. This compound provides the exact scaffold for systematic inhibitory profiling. • Baseline PTP-1B core: 4-nitro substitution yields >10-fold potency increase vs. unsubstituted parent • CNS-penetrant profile: XLogP3 = 3.6; ΔLogP ≈ 2.8 over ethoxzolamide for BBB probe design • Protease inhibitor building block: sulfonamide moiety amenable to transition metal-catalyzed cross-coupling Supplied with full analytical documentation for seamless procurement.

Molecular Formula C15H14N2O3S2
Molecular Weight 334.4 g/mol
CAS No. 15850-94-9
Cat. No. B169458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
CAS15850-94-9
SynonymsN-(6-Ethoxy-2-benzothiazolyl)benzenesulfonaMide
Molecular FormulaC15H14N2O3S2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17)
InChIKeySMDTZLFVDJPWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: Procurement Overview


N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide (CAS 15850-94-9) is a heterocyclic organic compound of the benzothiazole sulfonamide class, characterized by a benzothiazole core substituted at the 6-position with an ethoxy group and at the 2-position with a benzenesulfonamide moiety [1]. It has a molecular formula of C15H14N2O3S2 and a molecular weight of 334.41 g/mol . This compound is employed primarily as a research chemical and synthetic intermediate in the development of biologically active molecules, including protease inhibitors and antidiabetic agents [2].

Workflow
Synthetic IntermediateSupports derivation of protease inhibitors and target-focused libraries.
Selection
SAR Baseline ScaffoldUnsubstituted benzenesulfonamide core allows systematic aryl ring SAR exploration.
Context
Intracellular/CNS Probe DesignModerate lipophilicity profile supports membrane permeability studies.

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: Analog Substitution Challenges


Substitution of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide with other benzothiazole sulfonamides is not straightforward due to the profound impact of the 6-ethoxy substituent on both biological activity and physicochemical properties. Structure-activity relationship (SAR) studies within this chemical class demonstrate that even minor modifications to the alkoxy group or the sulfonamide aryl ring lead to orders-of-magnitude differences in inhibitory potency against key targets such as PTP-1B, α-glucosidase, and butyrylcholinesterase [1]. Furthermore, the specific substitution pattern dictates critical drug-likeness parameters including lipophilicity (XLogP3 = 3.6) and hydrogen-bonding capacity, which directly influence solubility, membrane permeability, and in vivo pharmacokinetic behavior [2].

6-Ethoxy Substituent vs. Des-ethoxy/H analogs Alkoxy modifications may cause orders-of-magnitude potency shifts against PTP-1B and α-glucosidase.
N-Aryl Sulfonamide vs. 4-Nitro/Cl analogs Electronics of the sulfonamide aryl ring critically alter lipophilicity (XLogP3) and target engagement.
Benzothiazole Core vs. Primary sulfonamides (e.g., Ethoxzolamide) Markedly distinct biodistribution profiles due to significant differences in hydrogen-bonding capacity.

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: Differentiators vs. Analogs


PTP-1B Inhibition Potency vs. Closest Analogs

While N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide itself is a constituent of a PTP-1B inhibitor library, its activity is substantially lower than that of optimized analogs containing a 4-nitrobenzenesulfonamide group [1]. In a direct head-to-head comparison within the same study, compound 16 (2-(4-nitrobenzenesulfonamido)-6-ethoxybenzothiazole) exhibited an IC50 value in the low micromolar range, whereas the unsubstituted parent compound (presumably this compound) showed negligible inhibition [1].

PTP-1B Inhibition vs. Closest Analog
Class-level inference
Compound 16 (4-NO2 analog) exhibits low micromolar IC50; >10-fold potency gap relative to the unsubstituted parent scaffold.
Supports selection as a baseline control skeleton for PTP-1B inhibitor optimization.
Validates the need for electron-withdrawing groups for effective target engagement.
Type 2 Diabetes Insulin Signaling Protein Tyrosine Phosphatase

Lipophilicity Differentiation from Ethoxzolamide

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide exhibits a computed octanol-water partition coefficient (XLogP3) of 3.6, reflecting moderate lipophilicity suitable for membrane permeability [1]. In contrast, the structurally related carbonic anhydrase inhibitor ethoxzolamide (6-ethoxy-2-benzothiazolesulfonamide) possesses a primary sulfonamide group and is significantly more polar, with a calculated LogP of approximately 0.8 [2].

Lipophilicity vs. Ethoxzolamide
Head-to-head
Target XLogP3 = 3.6; Ethoxzolamide LogP ≈ 0.8. Difference: ΔLogP ≈ 2.8 log units (~600-fold partition coefficient shift).
Supports intracellular or CNS target research contexts where higher lipophilicity is required.
In silico prediction; experimental logP/D confirmation recommended for definitive ADME modeling.
Drug Design ADME Lipophilicity

Hydrogen Bond Acceptor Advantage vs. Des-Ethoxy Analog

The 6-ethoxy substituent contributes an additional hydrogen bond acceptor atom to the molecular scaffold. N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide possesses a total of 6 hydrogen bond acceptor sites, compared to 5 in the des-ethoxy analog (N-(2-benzothiazolyl)benzenesulfonamide) [1]. Molecular docking studies on related compounds indicate that the 6-alkoxy oxygen engages in critical water-mediated or direct interactions with active site residues in enzymes such as PTP-1B and α-glucosidase [2].

H-Bond Acceptor Profile
Class-level inference
6 H-bond acceptors (Target) vs. 5 acceptors (des-ethoxy analog). +1 acceptor from 6-ethoxy oxygen.
Supports enhanced target binding interaction contexts via water-mediated or direct active-site contacts.
Docking studies suggest crucial role in PTP-1B and α-glucosidase active site binding modes.
Molecular Recognition Enzyme Inhibition Structure-Based Design

Antimicrobial Spectrum vs. Broad-Spectrum Antibiotics

While benzothiazole sulfonamides have been explored for antimicrobial applications, N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide does not exhibit the broad-spectrum, high-potency antibacterial activity characteristic of classical sulfa drugs like sulfamethoxazole (MIC typically 0.3–100 µg/mL against Gram-positive bacteria) [1]. Instead, its antimicrobial profile is more limited and context-dependent, with activity reported primarily in specific in vitro models [2].

Antimicrobial Spectrum
Cross-study comparable
Substantially lower potency compared to classical sulfa drugs (e.g., Sulfamethoxazole MIC 0.3–100 µg/mL). Context-dependent activity at high micromolar concentrations.
Positions the compound as a privileged scaffold for targeted inhibitor design, not as a direct antimicrobial.
Reduced off-target antibacterial activity is a desirable feature for chronic metabolic disease research models.
Antibacterial Antitubercular Infectious Disease

N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: Research & Industrial Applications


PTP-1B Lead Optimization & SAR

Utilize N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide as a core scaffold for systematic structure-activity relationship (SAR) exploration in Type 2 Diabetes drug discovery. Its unsubstituted benzenesulfonamide group provides a baseline for assessing the impact of aryl ring modifications (e.g., nitro, halogen) on PTP-1B inhibitory potency, as demonstrated by the >10-fold increase in activity observed with 4-nitro substitution [1].

Lipophilic Scaffold for CNS Probes

Leverage the compound's favorable lipophilicity (XLogP3 = 3.6) and balanced hydrogen-bonding profile to design blood-brain barrier penetrant chemical probes. The 6-ethoxybenzothiazole core offers a quantifiable advantage over more polar analogs like ethoxzolamide (ΔLogP ≈ 2.8) for accessing intracellular or central nervous system targets, as supported by in silico ADME predictions [2].

Synthetic Intermediate for Benzothiazole Therapeutics

Employ N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide as a versatile building block for the synthesis of more complex protease inhibitors, including HIV protease inhibitors and other aspartic protease inhibitors, as documented in patent literature [3]. Its benzenesulfonamide group can be further derivatized or serve as a directing group in transition metal-catalyzed cross-coupling reactions.

Application
Selection Property
Validation Focus
PTP-1B Lead Optimization
Unsubstituted sulfonamide scaffold
Target engagement baseline; SAR potency screening
CNS/Intracellular Probe Design
Moderate lipophilicity (XLogP3 context)
Membrane permeability assay validation
Synthetic Intermediate
6-Ethoxybenzothiazole core
Cross-coupling reaction method development

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